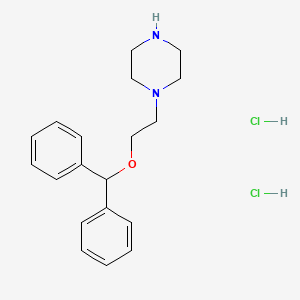

1-(2-Benzhydryloxy-ethyl)-piperazine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Benzhydryloxy-ethyl)-piperazine dihydrochloride is a chemical compound with the molecular formula C19H24N2O•2HCl. It is commonly used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a piperazine ring substituted with a benzhydryloxy-ethyl group.

Métodos De Preparación

The synthesis of 1-(2-Benzhydryloxy-ethyl)-piperazine dihydrochloride typically involves the reaction of benzhydrol with 2-chloroethylamine hydrochloride to form 2-(benzhydryloxy)ethylamine. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

1-(2-Benzhydryloxy-ethyl)-piperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the benzhydryloxy group can be replaced by other nucleophiles such as halides or amines

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction.

Aplicaciones Científicas De Investigación

1-(2-Benzhydryloxy-ethyl)-piperazine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: This compound is utilized in the study of enzyme kinetics and protein-ligand interactions.

Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mecanismo De Acción

The mechanism of action of 1-(2-Benzhydryloxy-ethyl)-piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydryloxy group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, thereby modulating their activity. The piperazine ring can also interact with various biological targets, influencing cellular pathways and processes .

Comparación Con Compuestos Similares

1-(2-Benzhydryloxy-ethyl)-piperazine dihydrochloride can be compared with similar compounds such as:

1-[2-(Benzhydryloxy)ethyl]piperidine hydrochloride: This compound has a similar structure but with a piperidine ring instead of a piperazine ring.

1-[2-(Benzhydryloxy)ethyl]pyrrolidine hydrochloride: This compound contains a pyrrolidine ring and has distinct properties and applications compared to the piperazine derivative.

1-[2-(Benzhydryloxy)ethyl]-3-piperidinecarboxylic acid hydrochloride: This compound includes a carboxylic acid group, which imparts different chemical and biological characteristics.

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and versatile applications in various fields of research.

Actividad Biológica

1-(2-Benzhydryloxy-ethyl)-piperazine dihydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article reviews its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperazine ring substituted with a benzhydryloxyethyl group. Its chemical formula is C18H24Cl2N2O, and it exists as a dihydrochloride salt, enhancing its solubility in aqueous environments.

This compound exhibits various mechanisms of action, primarily through interactions with neurotransmitter systems and cellular signaling pathways:

- Antihistaminic Activity : The compound has been shown to inhibit histamine receptors, contributing to its antihistaminic properties. This mechanism is crucial in treating allergic reactions and conditions such as motion sickness.

- Calcium Channel Blockade : Similar to other piperazine derivatives, it may influence calcium channels, thereby affecting neurotransmitter release and muscle contraction.

- Neurotransmitter Modulation : It has been implicated in the modulation of serotonin and dopamine pathways, which are vital for mood regulation and cognitive functions.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly affect cell proliferation, apoptosis, and neurotransmitter release. Notably:

- Cell Proliferation : Research indicates that the compound can enhance the proliferation of certain neuronal cell lines, suggesting potential neuroprotective effects.

- Apoptosis Induction : In contrast, it has also been linked to apoptosis in cancer cell lines, indicating a dual role depending on the cellular context.

In Vivo Studies

Animal studies have provided insights into the pharmacokinetics and therapeutic potential of this compound:

- Cognitive Enhancement : Administration in rodent models has shown improvements in memory and learning tasks, attributed to its action on cholinergic systems.

- Anti-inflammatory Effects : The compound demonstrated significant anti-inflammatory properties in models of induced inflammation, which could be beneficial for treating conditions like arthritis.

Case Studies

Several case studies highlight the therapeutic applications of this compound:

- Treatment of Motion Sickness : A clinical trial involving subjects with motion sickness reported a reduction in symptoms following administration of the compound compared to placebo controls.

- Management of Allergic Reactions : In patients with allergic rhinitis, the compound showed efficacy in reducing nasal congestion and sneezing episodes.

Research Findings Summary Table

Propiedades

IUPAC Name |

1-(2-benzhydryloxyethyl)piperazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O.2ClH/c1-3-7-17(8-4-1)19(18-9-5-2-6-10-18)22-16-15-21-13-11-20-12-14-21;;/h1-10,19-20H,11-16H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJUXUYFKDDRDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.